molecular formula C12H17BrN2O B8162402 2-Bromo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine

2-Bromo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine

Cat. No.: B8162402
M. Wt: 285.18 g/mol
InChI Key: MEIHZWLLJUJVPF-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a 4-methoxypiperidin-1-ylmethyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine typically involves the following steps:

    Bromination: The starting material, 5-(4-methoxypiperidin-1-ylmethyl)-pyridine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(4-methoxypiperidin-1-ylmethyl)-pyridine.

Scientific Research Applications

2-Bromo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the 4-methoxypiperidin-1-ylmethyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(4-methoxypiperidin-1-ylmethyl)-pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-Fluoro-5-(4-methoxypiperidin-1-ylmethyl)-pyridine: Similar structure but with a fluorine atom instead of bromine.

    2-Iodo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-Bromo-5-(4-methoxypiperidin-1-ylmethyl)-pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the 4-methoxypiperidin-1-ylmethyl group provides specific steric and electronic properties that can affect the compound’s behavior in biological and chemical systems.

Properties

IUPAC Name

2-bromo-5-[(4-methoxypiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-16-11-4-6-15(7-5-11)9-10-2-3-12(13)14-8-10/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHZWLLJUJVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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